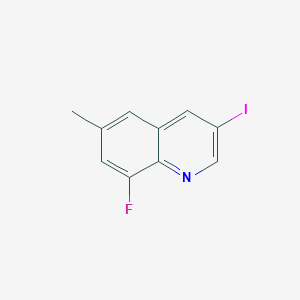

8-Fluoro-3-iodo-6-methylquinoline

Vue d'ensemble

Description

8-Fluoro-3-iodo-6-methylquinoline is a halogenated quinoline derivative characterized by the presence of fluorine, iodine, and a methyl group on its quinoline ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-iodo-6-methylquinoline typically involves multi-step organic reactions starting from quinoline or its derivatives. One common method includes the following steps:

Halogenation: Quinoline is subjected to halogenation reactions to introduce iodine and fluorine atoms at the desired positions on the ring.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Fluoro-3-iodo-6-methylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the halogenated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles such as sodium iodide (NaI) and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Quinone derivatives.

Reduction Products: Hydroquinoline derivatives.

Substitution Products: Various substituted quinolines depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

8-Fluoro-3-iodo-6-methylquinoline has demonstrated notable antimicrobial properties against various pathogens. Its derivatives, particularly those containing the 8-hydroxyquinoline moiety, have been explored for their effectiveness against bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of synthesized derivatives of 8-hydroxyquinoline, including this compound. The minimum inhibitory concentrations (MICs) were determined against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited promising activity, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin, suggesting their potential as broad-spectrum antibacterial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 - 16 |

| This compound | Escherichia coli | 8 - 32 |

Anticancer Properties

The compound has also been investigated for its anticancer activity. Research indicates that quinoline derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Tumor Cell Proliferation

In a fragment-based drug discovery approach, derivatives of this compound were screened for their ability to inhibit proteasome subunit Rpn11, a target implicated in tumorigenesis. Compounds derived from this scaffold showed IC50 values in the nanomolar range, indicating potent inhibition and potential for further development as anticancer agents .

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | Rpn11 | ~300 |

Drug Development and Delivery

The unique chemical structure of this compound allows it to serve as a scaffold for the development of novel drugs. Its ability to chelate metals has been harnessed in drug delivery systems.

Case Study: Metal Chelation

Research has shown that quinoline derivatives can act as effective iron-chelators, which are crucial in neuroprotection strategies against diseases like Alzheimer’s. The binding affinity of these compounds to metal ions plays a significant role in their therapeutic efficacy .

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of this compound is critical for optimizing its biological activity. Modifications to the quinoline core can enhance its potency and selectivity.

Table: Structure–Activity Relationship Insights

| Modification | Biological Activity | Observations |

|---|---|---|

| Fluorine Substitution | Increased lipophilicity | Enhanced membrane permeability |

| Iodine Substitution | Improved binding affinity to targets | Potential for radiolabeling in imaging studies |

Mécanisme D'action

The mechanism by which 8-Fluoro-3-iodo-6-methylquinoline exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would vary based on the context of its application.

Comparaison Avec Des Composés Similaires

8-Fluoro-3-iodo-6-methylquinoline is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: 8-Bromo-3-iodo-6-methylquinoline, 8-Fluoro-3-bromo-6-methylquinoline, 8-Fluoro-3-iodoquinoline.

Uniqueness: The presence of both fluorine and iodine on the quinoline ring structure gives it distinct chemical properties compared to its analogs, such as increased reactivity and potential for forming diverse derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

8-Fluoro-3-iodo-6-methylquinoline is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to other quinoline derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.

- Molecular Formula : C9H6F I N

- Molecular Weight : 236.06 g/mol

- CAS Number : 1592298-19-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and cellular signaling pathways.

Target Interactions

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in critical biochemical pathways. For instance, studies have shown that quinoline derivatives can act as inhibitors of the proteasome subunit Rpn11, which is crucial for protein degradation in cancer cells .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of quinoline derivatives. For example, a study demonstrated that certain quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | 15 ± 3.4 | Inhibition of Rpn11 |

| Related Quinoline Derivative | A549 | 10 ± 2.0 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of quinolines are well-documented. Research indicates that derivatives like this compound can exhibit broad-spectrum antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell membranes or inhibition of nucleic acid synthesis .

Antiviral Activity

Recent advances have shown that quinoline derivatives possess antiviral properties, particularly against RNA viruses. A study on structurally related compounds indicated significant inhibition of viral replication, suggesting that modifications at specific positions on the quinoline ring can enhance antiviral efficacy.

Case Studies

- Anticancer Study : A comparative analysis was conducted on various quinoline derivatives, including this compound, against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

- Antimicrobial Evaluation : In vitro studies assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound displayed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against both pathogens.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and moderate bioavailability. Its metabolic pathways involve hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites with potential biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Fluoro-3-iodo-6-methylquinoline, and how can regioselectivity be ensured during halogenation?

- Methodological Answer : The synthesis of halogenated quinolines typically involves sequential functionalization. For fluoro and iodo groups, direct electrophilic substitution or metal-mediated cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can be employed. The 8-fluoro group is introduced via directed ortho-metallation (DoM) using LDA or similar bases, followed by quenching with a fluorinating agent (e.g., NFSI). The 3-iodo group may be introduced via iodination of a pre-formed quinoline scaffold using iodine monochloride (ICl) in acetic acid . Methylation at the 6-position can be achieved through Friedel-Crafts alkylation or palladium-catalyzed coupling. Regioselectivity is controlled by steric and electronic directing effects; for example, electron-donating groups (e.g., methyl) direct halogenation to specific positions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, lab coat, goggles, and respirator if volatilized) is mandatory due to potential toxicity and iodine’s volatility. Work should be conducted in a fume hood to prevent inhalation. Waste must be segregated into halogenated organic containers and processed by certified hazardous waste facilities. Spills require immediate neutralization with inert adsorbents (e.g., vermiculite) and disposal via approved protocols .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : NMR confirms fluorine incorporation (δ ~ -120 to -140 ppm for aromatic C-F). NMR identifies methyl protons (δ ~2.5 ppm) and quinoline aromatic signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 316.98).

- Elemental Analysis : Matches calculated C, H, N, and halogen percentages (±0.4%).

- HPLC : Purity >98% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., conflicting 13C^{13}\text{C}13C NMR shifts) for this compound across different studies?

- Methodological Answer : Discrepancies often arise from solvent effects, concentration, or tautomerism. To standardize:

- Use deuterated solvents consistently (e.g., DMSO-d vs. CDCl).

- Validate assignments via 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- Compare data with computational predictions (DFT calculations for chemical shifts) .

Q. What strategies optimize the regioselective introduction of fluorine and iodine in polyhalogenated quinolines?

- Methodological Answer :

- Fluorine : Use directing groups (e.g., -NH or -OMe) to orient electrophilic fluorination. For example, 8-fluoro placement is favored via meta-directing effects of electron-withdrawing groups.

- Iodine : Sequential iodination after fluorination avoids steric hindrance. Employ transition-metal catalysts (e.g., Pd) for C-H activation at the 3-position .

Q. How should contradictory bioactivity results (e.g., antimicrobial vs. cytotoxic effects) be addressed in pharmacological studies?

- Methodological Answer :

- Assay Validation : Replicate studies in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Dose-Response Analysis : Establish IC/MIC values across multiple cell lines to differentiate target-specific vs. cytotoxic effects.

- Mechanistic Studies : Use knockout models or competitive binding assays to identify off-target interactions .

Propriétés

IUPAC Name |

8-fluoro-3-iodo-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FIN/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUNWDAYGRAKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.